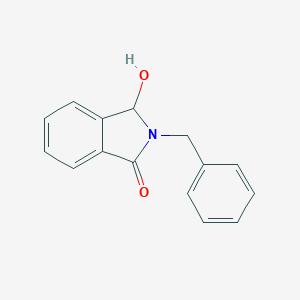

2-benzyl-3-hydroxy-3H-isoindol-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-hydroxy-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9,14,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFXQIBENKOFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of 2-benzyl-3-hydroxy-3H-isoindol-1-one: A Mechanistic Overview of the Isoindolinone Scaffold

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct mechanistic data for 2-benzyl-3-hydroxy-3H-isoindol-1-one is not extensively available in the current scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of isoindolinone derivatives, offering insights into the potential biological activities of the title compound based on its structural class.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2] These activities range from antimicrobial and anticancer effects to central nervous system modulation. This technical guide consolidates the current understanding of the mechanisms of action associated with isoindolinone derivatives, presenting key quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Potential Mechanisms of Action of Isoindolinone Derivatives

Based on extensive research into various substituted isoindolinones, several key mechanisms of action have been identified. These provide a foundational framework for investigating the specific activities of this compound.

Enzyme Inhibition

A significant number of isoindolinone derivatives exert their biological effects through the inhibition of specific enzymes.

Several isoindolinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[3]

-

Mechanism: Isoindolinone derivatives can interact with the active sites of AChE and BuChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This can lead to improved cholinergic neurotransmission.

A study on 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones demonstrated their potential as multi-target agents for Alzheimer's disease, with one of the most promising compounds exhibiting inhibitory activity against both AChE and β-secretase (BACE-1), as well as inhibiting β-amyloid aggregation.[4]

Certain isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms.[5] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5]

-

Mechanism: The isoindolinone scaffold can serve as a core pharmacophore that interacts with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.[5]

Anticancer Activity

The isoindolinone core is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.

Tryptophanol-derived isoindolinones have been identified as novel direct reactivators of wild-type and mutant p53, a tumor suppressor protein that is often inactivated in cancer.[6]

-

Mechanism: These compounds can restore the wild-type conformation and DNA-binding ability of mutant p53, potentially by enhancing its interaction with heat shock protein 70 (Hsp70).[6] This reactivation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.

Naturally occurring isoindolinones, such as Chlorizidine A, have shown cytotoxicity against human colon cancer cell lines like HCT-116.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for various isoindolinone derivatives from the cited literature.

Table 1: Cholinesterase and BACE-1 Inhibition by an Isoindoline-1,3-dione Derivative [4]

| Compound | Target Enzyme | IC50 (µM) | Percent Inhibition (%) at 50 µM |

| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione | eeAChE | 3.33 | - |

| hBACE-1 | - | 43.7 |

eeAChE: eel acetylcholinesterase; hBACE-1: human β-secretase

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives [5]

| Compound | Target Isoform | Ki (nM) | IC50 (nM) |

| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | hCA I | 22.03 ± 9.21 | - |

| 2-propanol derivative | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 |

| cyclohexanol derivative | hCA I | 16.09 ± 4.14 | - |

| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | hCA II | - | 13.02 ± 0.041 |

| Acetazolamide (Standard) | hCA I | - | - |

| Acetazolamide (Standard) | hCA II | - | - |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; hCA: human carbonic anhydrase

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of isoindolinone derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE and BuChE activity.

-

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Procedure:

-

Prepare a solution of the test compound in a suitable buffer.

-

Add the enzyme (AChE or BuChE) and incubate.

-

Add DTNB to the mixture.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Monitor the change in absorbance at 412 nm over time.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

-

Determine the IC50 value from a dose-response curve.

-

Carbonic Anhydrase Inhibition Assay

The inhibitory effect on hCA I and II is typically assessed by measuring the inhibition of the enzyme's esterase activity.

-

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

-

Procedure:

-

Prepare solutions of the test compounds and the standard inhibitor (e.g., acetazolamide).

-

In a 96-well plate, add buffer, the enzyme solution (hCA I or hCA II), and the test compound solution.

-

Pre-incubate the mixture at room temperature.

-

Start the reaction by adding the substrate (p-NPA).

-

Measure the absorbance at 400 nm at regular intervals.

-

Calculate the percentage of inhibition and determine the IC50 and Ki values.

-

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows related to the activities of isoindolinone derivatives.

Caption: Potential p53 reactivation pathway by tryptophanol-derived isoindolinones.

Caption: Experimental workflow for cholinesterase inhibition assay.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader family of isoindolinone derivatives exhibits a rich and diverse pharmacology. The potential for this compound to act as an enzyme inhibitor, particularly targeting cholinesterases or carbonic anhydrases, or to possess anticancer properties through mechanisms like p53 activation, warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research into the therapeutic potential of this and related isoindolinone compounds. Future studies should focus on screening this compound against a panel of relevant biological targets to uncover its specific mechanism of action and therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]

The Isoindolinone Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. While specific data on 2-benzyl-3-hydroxy-3H-isoindol-1-one is limited, the broader class of isoindolinone derivatives has demonstrated a remarkable diversity of pharmacological effects. This technical guide provides an in-depth overview of the prominent biological activities associated with the isoindolinone scaffold, including its anticancer, enzyme inhibitory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with quantitative bioactivity data and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Prominence of the Isoindolinone Scaffold

Isoindolin-1-ones are nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have been extensively explored and have shown a wide range of therapeutic potential, acting as anticancer, anti-inflammatory, antiviral, and CNS-active agents. The structural versatility of the isoindolinone ring system allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. This guide will delve into the key biological activities reported for this important class of compounds.

Key Biological Activities of Isoindolinone Derivatives

The isoindolinone scaffold has been associated with a multitude of biological activities, with the most prominent being anticancer, enzyme inhibition, and antimicrobial effects.

Anticancer Activity

A significant body of research has focused on the potent antitumor properties of isoindolinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected isoindolinone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 (Liver Cancer) | 5.89 | [1](--INVALID-LINK--) |

| Isoindolinone Derivative 5a | HCT116 (Colon Cancer) | 0.0656 | [2](--INVALID-LINK--) |

| Isoindolinone Derivative 5b | HCT116 (Colon Cancer) | 0.0651 | [2](--INVALID-LINK--) |

| Isoindolinone Derivative 13a | HCT116 (Colon Cancer) | 0.0579 | [2](--INVALID-LINK--) |

| Ferrocene-substituted isoindolinone 11h | A549 (Lung Cancer) | 1.0 | [3] |

| Ferrocene-substituted isoindolinone 11h | MCF-7 (Breast Cancer) | 1.5 | [3] |

Enzyme Inhibition

Isoindolinone derivatives have emerged as potent inhibitors of several key enzymes implicated in various diseases.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer and other diseases. Several isoindolinone derivatives have been identified as potent HDAC inhibitors.[2][4]

Quantitative HDAC Inhibition Data

| Compound | Target | IC50 (nM) | Reference |

| Isoindolinone Derivative 5a | HDAC1 | 65.6 | [2](--INVALID-LINK--) |

| Isoindolinone Derivative 5b | HDAC1 | 65.1 | [2](--INVALID-LINK--) |

| Isoindolinone Derivative 13a | HDAC1 | 57.9 | [2](--INVALID-LINK--) |

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[5][6]

Quantitative Carbonic Anhydrase Inhibition Data

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate (2a) | hCA I | 22.03 ± 9.21 | 25.17 ± 0.412 | [5](--INVALID-LINK--) |

| Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate (2a) | hCA II | 20.14 ± 4.14 | 28.31 ± 0.115 | [5](--INVALID-LINK--) |

| 2-propanol derivative (2c) | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 | [5](--INVALID-LINK--) |

| 2-propanol derivative (2c) | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | [5](--INVALID-LINK--) |

| Cyclohexanol derivative (2f) | hCA I | 16.09 ± 4.14 | 19.33 ± 0.119 | [5](--INVALID-LINK--) |

| Cyclohexanol derivative (2f) | hCA II | 14.87 ± 3.25 | 21.15 ± 0.114 | [5](--INVALID-LINK--) |

Antimicrobial Activity

Several isoindolinone derivatives have been reported to possess antibacterial and antifungal properties, suggesting their potential as a new class of antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]

Materials:

-

Cancer cell lines (e.g., HepG2, HCT116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC enzymes by detecting the deacetylation of a fluorogenic substrate.[10][11][12][13]

Materials:

-

Recombinant human HDAC1 enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing trypsin and a stop reagent like Trichostatin A)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and the HDAC1 enzyme in the assay buffer.

-

Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC1 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Fluorescence Measurement: Incubate for an additional 10-15 minutes at room temperature and measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[5][6][14][15][16][17][18]

Materials:

-

Purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II)

-

CA assay buffer (e.g., Tris-HCl buffer)

-

Substrate (e.g., p-nitrophenyl acetate)

-

96-well microplates

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and a solution of the CA enzyme in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution.

-

Incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate (p-nitrophenyl acetate) to each well.

-

Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 400-405 nm) over time in a kinetic mode.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 and Ki values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[19][20][21][22][23][24][25][26][27][28]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Standardized inoculum of the microorganism

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoindolinone derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

HDAC Inhibition and Cancer

HDAC inhibitors, including certain isoindolinone derivatives, promote the acetylation of histones, leading to a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, ultimately leading to cell cycle arrest, differentiation, and apoptosis.

Caption: HDAC Inhibition Pathway by Isoindolinone Derivatives.

Carbonic Anhydrase Inhibition

Isoindolinone-based carbonic anhydrase inhibitors typically contain a zinc-binding group that coordinates to the zinc ion in the active site of the enzyme. This interaction blocks the access of the substrate (carbon dioxide), thereby inhibiting the enzyme's catalytic activity.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel isoindolinone-based therapeutic agents typically follow a structured workflow, from chemical synthesis to comprehensive biological evaluation.

Caption: General Workflow for Isoindolinone Drug Discovery.

Conclusion and Future Directions

The isoindolinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer and enzyme inhibitory effects, underscores the significant potential of this class of compounds. While substantial research has been conducted on various derivatives, further exploration of the structure-activity relationships is warranted to design more potent and selective agents. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and accelerate the translation of promising isoindolinone derivatives from the laboratory to the clinic. The continued investigation into the biological activities of compounds like this compound and its analogues will undoubtedly contribute to the advancement of new and effective therapies for a multitude of diseases.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 16. protocols.io [protocols.io]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. abcam.com [abcam.com]

- 19. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 24. Antifungal Susceptibility Test | PPTX [slideshare.net]

- 25. ovid.com [ovid.com]

- 26. journals.asm.org [journals.asm.org]

- 27. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

An In-Depth Technical Guide to 2-Benzyl-3-hydroxy-3H-isoindol-1-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2-benzyl-3-hydroxy-3H-isoindol-1-one derivatives and their analogs. The isoindolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and efficient approach involves the condensation of an N-substituted phthalimide with an appropriate organometallic reagent or the cyclization of 2-formylbenzoic acid derivatives with primary amines.

General Experimental Protocol: Catalyst-Free Three-Component Reaction in Water

A green and efficient method for the synthesis of 2-benzyl-3-substituted-isoindolin-1-ones involves a one-pot, three-component reaction in water. This catalyst-free approach offers high yields and a broad substrate scope.

Materials:

-

o-Formylbenzoic acid

-

Benzylamine

-

Substituted Acetophenone (or other suitable ketone)

-

Water (as solvent)

Procedure:

-

To a round-bottom flask, add o-formylbenzoic acid (1.0 mmol), benzylamine (1.0 mmol), and the substituted acetophenone (1.2 mmol).

-

Add 5 mL of water to the flask.

-

The reaction mixture is stirred and heated at 70-80 °C for 12-24 hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method has been reported to produce yields of up to 96%.

General Experimental Protocol: Synthesis from 2-Benzoylbenzoic Acid

Another versatile method for synthesizing 3-hydroxyisoindolinone derivatives starts from 2-benzoylbenzoic acid.

Materials:

-

2-Benzoylbenzoic acid

-

Chlorosulfonyl isocyanate (CSI)

-

An appropriate alcohol (e.g., ethanol, methanol)

-

Dichloromethane (DCM) as solvent

-

Trifluoroacetic acid (TFA) (catalytic amount)

Procedure:

-

Dissolve 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Add a catalytic amount of trifluoroacetic acid (TFA).

-

To this solution, add chlorosulfonyl isocyanate (CSI) (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Add the desired alcohol (e.g., ethanol, 1.2 eq) to the reaction mixture and stir for an additional 1 hour.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel.

Biological Activities and Pharmacological Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial and Fungicidal Activity

Several isoindolinone derivatives have been shown to possess significant antimicrobial and fungicidal properties. Preliminary in vitro tests have indicated that certain bridged tricyclic isoindolinones exhibit good fungicidal activities.

Enzyme Inhibition

2.2.1. Carbonic Anhydrase Inhibition

Isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes. Some synthesized compounds have shown superior inhibitory effects compared to the standard inhibitor acetazolamide, with Ki values in the nanomolar range.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Isoindolinone Derivatives

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

| 2c | 16.09 ± 4.14 | 14.87 ± 3.25 |

| 2f | 11.48 ± 4.18 | 9.32 ± 2.35 |

| Acetazolamide (Standard) | 250 | 12 |

2.2.2. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Certain isoindoline-1,3-dione derivatives, which are structurally related to the core topic, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.

Table 2: Cholinesterase Inhibition Data for Selected Isoindoline-1,3-dione Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

| Derivative I | 1.12 | - |

| Derivative III | - | 21.24 |

| Donepezil (Standard) | 0.03 | 3.45 |

Experimental Protocols for Biological Assays

Carbonic Anhydrase Inhibition Assay

The esterase activity of hCA I and II is determined spectrophotometrically.

Materials:

-

Purified hCA I and hCA II isoforms

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds (isoindolinone derivatives)

-

Acetazolamide (standard inhibitor)

-

96-well microplate reader

Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add 140 µL of Tris-HCl buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the enzyme solution.

-

The plate is incubated for 10 minutes at 25 °C.

-

The reaction is initiated by adding 10 µL of NPA solution.

-

The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the absorbance at 348 nm or 400 nm at regular intervals.

-

The inhibitory effect of the compounds is calculated as the percentage of remaining enzyme activity.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

Donepezil or Galantamine (standard inhibitor)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of AChE solution.

-

The plate is incubated for 15 minutes at 25 °C.

-

Following incubation, 10 µL of DTNB solution is added to each well.

-

The reaction is initiated by the addition of 10 µL of ATCI solution.

-

The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm for 5 minutes.

-

The percentage of inhibition is calculated by comparing the rates of reaction of the test compounds with that of the control.

-

IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanism of Action

Recent studies suggest that isoindolinone derivatives can exert their biological effects by modulating key cellular signaling pathways, including the NRF2 and p53 pathways.

NRF2 Signaling Pathway

Some isoindoline-dione derivatives have been shown to provide neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, NRF2 dissociates from KEAP1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.

p53 Signaling Pathway

Tryptophanol-derived isoindolinones have been identified as activators of the tumor suppressor protein p53. In many cancers, p53 is inactivated by its negative regulator, murine double minute 2 (MDM2). Small molecules that can inhibit the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

The this compound core structure and its analogs represent a versatile scaffold for the development of novel therapeutic agents. Their synthetic accessibility and diverse biological activities, including antimicrobial, fungicidal, and enzyme inhibitory properties, underscore their potential in addressing a range of medical needs. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as NRF2 and p53, opens up new avenues for the rational design of next-generation drug candidates with enhanced efficacy and selectivity. This guide provides a foundational resource to aid researchers in their efforts to explore and exploit the full therapeutic potential of this promising class of compounds.

References

Spectroscopic and Synthetic Profile of 2-benzyl-3-hydroxy-3H-isoindol-1-one: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the core structure of 2-benzyl-3-hydroxy-3H-isoindol-1-one. While specific experimental data for this exact compound is not extensively available in published literature, this document compiles and presents data from closely related analogs to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The isoindolinone scaffold is a key pharmacophore in a variety of biologically active compounds, making a thorough understanding of its derivatives crucial for the design of new therapeutic agents.

Spectroscopic Data Analysis

Precise spectroscopic data for this compound is not readily found in peer-reviewed literature. However, by examining structurally similar compounds, we can predict the expected spectral characteristics. The following tables summarize key spectroscopic data for representative 3-hydroxyisoindolin-1-one derivatives.

Table 1: ¹H NMR Spectroscopic Data of Related Isoindolinone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one | CDCl₃ | 7.65 (d, J = 7.4 Hz, 1H), 7.53-7.46 (m, 2H), 7.44-7.41 (m, 1H), 4.01 (d, J = 10.0 Hz, 1H), 3.75 (d, J = 9.9 Hz, 1H), 3.27 (s, 3H), 1.64 (s, 9H)[1] |

| 3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one | CDCl₃ | 7.63 (d, J = 7.5 Hz, 1H), 7.55-7.52 (m, 1H), 7.48 (d, J = 7.4 Hz, 1H), 7.43-7.40 (m, 1H), 3.47-3.41 (m, 1H), 3.25 (s, 1H), 3.06-3.00 (m, 1H), 2.20-2.06 (m, 2H), 1.71-1.58 (m, 2H), 1.35-1.28 (m, 6H), 0.90-0.87 (m, 3H), 0.49 (t, J = 7.5 Hz, 3H)[1] |

| 2-Acetyl-3-ethyl-3-hydroxyisoindolin-1-one | CDCl₃ | 7.88 (d, J = 7.6 Hz, 1H), 7.74-7.71 (m, 1H), 7.61-7.56 (m, 2H), 4.86 (br, 1H), 2.68 (s, 3H), 2.66-2.60 (m, 1H), 2.30-2.23 (m, 1H), 0.53 (t, J = 7.5 Hz, 3H)[1] |

Table 2: ¹³C NMR Spectroscopic Data of Related Isoindolinone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one | CDCl₃ | 168.4, 146.9, 131.9, 131.8, 129.5, 122.6, 121.5, 92.0, 76.0, 59.3, 56.4, 29.1[1] |

| 3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one | CDCl₃ | 167.5, 146.4, 132.1, 131.6, 129.4, 123.1, 121.5, 92.1, 38.7, 31.5, 29.0, 28.9, 27.1, 22.6, 14.0, 7.8[1] |

| 2-Acetyl-3-ethyl-3-hydroxyisoindolin-1-one | CDCl₃ | 173.2, 166.9, 145.8, 134.9, 130.2, 129.6, 124.7, 122.3, 93.8, 32.1, 25.9, 8.6[1] |

Table 3: Mass Spectrometry Data of Related Isoindolinone Derivatives

| Compound | Ionization Method | Calculated [M+H]⁺ or [M+Na]⁺ | Found [M+H]⁺ or [M+Na]⁺ |

| 2-(tert-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one | ESI | 272.1263 [M+Na]⁺ | 272.1269[1] |

| 3-Ethyl-2-hexyl-3-hydroxyisoindolin-1-one | ESI | 284.1626 [M+Na]⁺ | 284.1630[1] |

| 2-([1,1'-Biphenyl]-4-yl)-3-ethyl-3-hydroxyisoindolin-1-one | ESI | 330.1494 [M+H]⁺ | 330.1498[1] |

Experimental Protocols

The synthesis of 3-hydroxyisoindolin-1-ones can be achieved through various synthetic routes. A common and effective method involves the reaction of 3-alkylidenephthalides with primary amines under ultrasonic irradiation, which generates the desired 3-hydroxyisoindolinone core.[2] This approach is noted for its efficiency and good yields.[2]

General Synthetic Protocol for 3-Hydroxyisoindolin-1-ones:

A representative procedure for the synthesis of a 3-substituted-2-alkylisoindolin-1-one, which can be adapted for the synthesis of this compound, is as follows:

-

(Z)-3-Benzylideneisobenzofuran-1(3H)-one (1 equivalent) and the desired primary amine (e.g., benzylamine, 2 equivalents) are dissolved in a suitable solvent such as isopropanol.

-

The reaction mixture is subjected to ultrasonic irradiation in a pre-heated ultrasonic bath (e.g., at 50 °C) for a specified time (e.g., 30 minutes). [2]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography on silica gel.

The formation of the 3-hydroxyisoindolin-1-one is generally confirmed by the appearance of characteristic signals in the ¹H NMR spectrum, such as two doublet peaks for the benzylic protons, and a signal for the hemiaminal carbon around 90 ppm in the ¹³C NMR spectrum.[2]

Visualized Workflows and Pathways

To further elucidate the synthetic and characterization process, the following diagrams are provided.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Putative reaction pathway for the formation of the target compound.

References

The Isoindolinone Core: A Journey from Stigma to Staple of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold, a bicyclic aromatic lactam, holds a unique and dramatic place in the annals of medicinal chemistry. Its history is a compelling narrative of initial promise, devastating tragedy, and remarkable redemption. Once associated with one of the most profound iatrogenic disasters of the 20th century, the isoindolinone core has re-emerged as a privileged structure in modern drug discovery, leading to the development of powerful therapeutics for cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of isoindolinone compounds, with a focus on their synthesis, biological activity, and mechanism of action.

A Tumultuous History: The Discovery of Isoindolinones and the Thalidomide Tragedy

The story of isoindolinone-based drugs is inextricably linked with the infamous history of thalidomide. While the isoindolinone core itself was known to chemists earlier, its journey into the pharmaceutical world began in the mid-20th century.

The First Synthesis and Early Developments

The foundational chemistry for synthesizing the phthalimide group, a key component of many bioactive isoindolinones, was laid by German chemist Siegmund Gabriel in 1887 with the development of the Gabriel synthesis.[1][2][3] This reaction provides a method for the synthesis of primary amines from alkyl halides via the intermediacy of a phthalimide derivative.

The Rise and Fall of Thalidomide

In the 1950s, the Swiss pharmaceutical company CIBA synthesized a series of compounds, including one that would later be known as thalidomide.[4] It was initially developed by the German pharmaceutical company Chemie Grünenthal and marketed in 1957 as a sedative and antiemetic, proving particularly effective against morning sickness in pregnant women.[4] Tragically, by the early 1960s, a devastating link was established between thalidomide use during pregnancy and a wave of severe birth defects, most notably phocomelia, a condition characterized by malformed limbs. This led to the withdrawal of the drug from the market and a fundamental overhaul of drug safety and testing regulations worldwide.

The Renaissance of Isoindolinones: From Pariah to Pillar of Therapy

For decades, thalidomide and the isoindolinone scaffold were stigmatized. However, astute clinical observations and dedicated research efforts led to a remarkable revival of interest in this class of compounds.

Unforeseen Therapeutic Effects

In the 1960s, a serendipitous discovery revealed thalidomide's potent anti-inflammatory properties when it was used to treat erythema nodosum leprosum (ENL), a painful complication of leprosy. This marked the beginning of thalidomide's renaissance and prompted further investigation into its mechanisms of action beyond sedation.

The Dawn of the Immunomodulatory Drugs (IMiDs®)

Subsequent research in the 1990s and 2000s led to the development of thalidomide analogs with improved safety and efficacy profiles. These compounds, known as Immunomodulatory Drugs (IMiDs®), include lenalidomide (Revlimid®) and pomalidomide (Pomalyst®).[5] These second and third-generation isoindolinone derivatives have become cornerstone therapies for multiple myeloma and other hematological malignancies.[5]

Mechanism of Action: The Cereblon Connection

A pivotal breakthrough in understanding the biological activity of immunomodulatory isoindolinones came with the identification of Cereblon (CRBN) as their primary molecular target.[6] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[7][8]

A Molecular Glue

Thalidomide and its analogs act as "molecular glues," inducing a neomorphic interaction between CRBN and specific substrate proteins that are not its natural targets.[9] This leads to the ubiquitination and subsequent proteasomal degradation of these neo-substrates.

Key Downstream Targets

The primary neo-substrates responsible for the therapeutic effects of IMiDs in multiple myeloma are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[8][10] The degradation of these factors leads to the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, and the stimulation of an anti-tumor immune response through the activation of T cells and Natural Killer (NK) cells.[10]

Caption: Signaling pathway of immunomodulatory isoindolinones.

Quantitative Biological Data

The development of new isoindolinone derivatives is driven by the desire to enhance their therapeutic index, improving potency while minimizing off-target effects. The following tables summarize key quantitative data for thalidomide and its principal analogs.

Table 1: Comparative In Vitro Antiproliferative Activity (IC50) of Isoindolinone Derivatives in Multiple Myeloma Cell Lines

| Compound | MM.1S (μM) | H929 (μM) | U266 (μM) |

| Thalidomide | >10 | >10 | >10 |

| Lenalidomide | 1.0 | 2.5 | 5.0 |

| Pomalidomide | 0.05 | 0.1 | 0.3 |

Data compiled from various sources.

Table 2: Cereblon (CRBN) Binding Affinity of Isoindolinone Derivatives

| Compound | Binding Affinity (Kd, μM) |

| Thalidomide | ~0.2 |

| Lenalidomide | ~0.1 |

| Pomalidomide | ~0.02 |

Data compiled from various sources.

Experimental Protocols

The synthesis of the isoindolinone core and its derivatives has evolved, with numerous methods reported in the literature. Below are representative protocols for the synthesis of thalidomide and a general method for the preparation of pomalidomide conjugates.

Synthesis of Thalidomide

A Facile Two-Step Synthesis: [3]

-

Step 1: Formation of N-Phthaloyl-DL-glutamic acid:

-

Phthalic anhydride and L-glutamic acid are reacted in a suitable solvent (e.g., pyridine) with heating.

-

The intermediate, N-phthaloyl-L-glutamic acid, is formed. Due to the reaction conditions, racemization occurs, yielding the DL-form.

-

-

Step 2: Cyclization to Thalidomide:

-

The N-phthaloyl-DL-glutamic acid is then cyclized using a dehydrating agent, such as thionyl chloride or by heating with a catalyst like sodium acetate in acetic anhydride, to form the glutarimide ring, yielding thalidomide.

-

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]

- 9. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 2-Benzyl-3-Hydroxy-3H-Isoindol-1-one Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Analysis of a Promising Scaffold for Targeted Therapies

The 2-benzyl-3-hydroxy-3H-isoindol-1-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound class, with a particular focus on their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA damage repair. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Core Structure and Rationale for Investigation

The isoindolinone ring system is a common motif in a variety of biologically active molecules. The 2-benzyl and 3-hydroxy substitutions provide key points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The benzyl group can be substituted to explore interactions with hydrophobic pockets and to modulate pharmacokinetic parameters. The hydroxyl group at the 3-position is crucial for interaction with the target protein, often acting as a key hydrogen bond donor or acceptor.

Structure-Activity Relationship (SAR) Analysis

Recent research has highlighted the potential of isoindolinone derivatives as potent PARP-1 inhibitors. The following sections summarize the key SAR findings based on available data.

Modifications at the 1-Position of the Isoindolinone Core

The introduction of a methyl group at the 1-position of the isoindolinone core has been shown to be a critical determinant of stereoselective PARP-1 inhibition.[1]

Table 1: Impact of C1-Methylation on PARP-1 Inhibition [1]

| Compound | C1-Stereochemistry | PARP-1 Kd (μM) | Cellular PAR Assay IC50 (μM) |

| (±)-7 | Racemic | 0.04 | 0.256 |

| NMS-P515 | (S) | 0.016 | 0.027 |

| (R)-13 | (R) | >10 | >10 |

As illustrated in Table 1, the (S)-enantiomer (NMS-P515) exhibits significantly greater potency in both biochemical and cellular assays compared to the (R)-enantiomer and the racemic mixture.[1] This stereospecificity highlights the importance of the three-dimensional arrangement of substituents for optimal interaction with the PARP-1 active site.

Modifications of the Benzyl Group

While a comprehensive SAR study on the 2-benzyl group of the 3-hydroxyisoindolinone core is not extensively documented in a single source, general principles from related PARP inhibitors suggest that substitutions on the benzyl ring can modulate activity. It is anticipated that electron-donating or withdrawing groups, as well as positional isomers, would influence the electronic properties and steric fit of the molecule within the enzyme's binding pocket.

Modifications at the 3-Position

The 3-hydroxy group is a key pharmacophoric feature. Its ability to form hydrogen bonds is crucial for anchoring the molecule in the active site of PARP-1. Modifications at this position, such as conversion to an ether or ester, would likely disrupt this key interaction and lead to a significant loss of activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following protocols are representative of the key experiments cited in the investigation of isoindolinone-based PARP inhibitors.

PARP-1 Enzymatic Assay (Homogeneous AlphaLISA® Format)

This assay is designed to measure the enzymatic activity of PARP-1 through the detection of poly(ADP-ribosyl)ated histone substrate.

Materials:

-

Purified recombinant PARP-1 enzyme

-

Biotinylated histone substrate

-

NAD+

-

ADP-Ribose Binding Reagent

-

AlphaLISA® Anti-Rabbit Acceptor Beads

-

Streptavidin-conjugated Donor Beads

-

Assay Buffer (e.g., 1X PP-01 Assay Buffer with DTT)

-

384-well Optiplate

-

AlphaScreen microplate reader

-

Reaction Setup:

-

Prepare a master mix containing biotinylated histone substrate, NAD+, and assay buffer.

-

Add the master mix to the wells of a 384-well plate.

-

Add the test inhibitor compounds at various concentrations. Control wells should contain vehicle (e.g., DMSO).

-

Initiate the reaction by adding diluted PARP-1 enzyme to all wells except the "Blank" controls.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour with gentle agitation.

-

-

Detection:

-

Add a mixture of AlphaLISA® Anti-Rabbit Acceptor Beads and ADP-Ribose Binding Reagent to each well.

-

Incubate for up to 1 hour at room temperature.

-

Add Streptavidin-conjugated Donor Beads to each well.

-

-

Data Acquisition:

-

Measure the Alpha-counts using an AlphaScreen microplate reader. The signal is directly proportional to PARP-1 activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

-

Cellular PARP Activity Assay (Immunofluorescence)

This cell-based assay quantifies the level of poly(ADP-ribose) (PAR) formation within cells, providing a measure of PARP activity in a more physiological context.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Hydrogen peroxide (H₂O₂) for inducing DNA damage

-

PARP inhibitors (test compounds)

-

Fixation solution (e.g., cold methanol/acetone)

-

Blocking buffer (e.g., PBS with serum)

-

Primary antibody against PAR

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

Cell Culture and Treatment:

-

Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test PARP inhibitors for a specified time (e.g., 6 hours).

-

Induce DNA damage by treating the cells with H₂O₂ for a short period (e.g., 6 minutes).

-

-

Fixation and Permeabilization:

-

Immediately fix the cells by immersing the coverslips in cold methanol/acetone.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer.

-

Incubate the cells with the primary anti-PAR antibody.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells.

-

-

Data Analysis:

-

Determine the reduction in PAR formation in inhibitor-treated cells compared to vehicle-treated controls to calculate the IC50 values.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PARP-1 inhibitors. The key SAR insights, particularly the stereochemical preference at the C1 position, provide a strong foundation for further optimization. Future efforts should focus on a systematic exploration of substitutions on the 2-benzyl group to enhance potency and modulate pharmacokinetic properties. Additionally, co-crystallization studies with a broader range of analogs will be instrumental in elucidating the precise binding interactions and guiding rational drug design. The detailed experimental protocols provided herein offer a robust framework for conducting these future investigations.

References

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-benzyl-3-hydroxy-3H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-benzyl-3-hydroxy-3H-isoindol-1-one. The methods described are based on common analytical techniques employed for the analysis of related isoindolinone compounds and can be adapted for various research and drug development applications, including purity assessment, pharmacokinetic studies, and metabolite identification.

Overview of Analytical Techniques

The analysis of isoindolinone derivatives, including this compound, is typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful tool for the quantification and identification of these compounds in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for thermally stable and volatile derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and characterization of the compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification and purity assessment of this compound in bulk material or simple formulations.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Experimental Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution as described in the table below.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Quantitative Data Summary (HPLC-UV)

| Parameter | Value |

| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Expected) | 5-10 min (dependent on exact gradient) |

| Linearity Range | 1 - 100 µg/mL |

HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 10 | 10 | 90 |

| 12 | 10 | 90 |

| 13 | 90 | 10 |

| 15 | 90 | 10 |

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or serum. A validated LC-MS/MS method for a similar indolinone derivative has been reported and can be adapted.[1]

Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

-

UPLC or HPLC system.

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Experimental Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Standard and Sample Preparation (from Plasma):

-

Spiking: Spike blank plasma with known concentrations of this compound to prepare calibration standards and quality control samples.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to 1 volume of plasma sample.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

-

Quantitative Data Summary (LC-MS/MS)

| Parameter | Value |

| Column | C18 reverse-phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Positive |

| Detection | MRM |

| Limit of Quantification (LOQ) | Expected in the low ng/mL range[1] |

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be a suitable method for the analysis of this compound, provided the compound is thermally stable or can be derivatized to improve its volatility and thermal stability.

Instrumentation:

-

GC-MS system with an electron ionization (EI) source.

-

Capillary column suitable for polar compounds (e.g., HP-5MS).

Experimental Protocol:

-

Derivatization (Optional but Recommended):

-

To improve volatility and peak shape, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).

-

To a dried sample, add 50 µL of pyridine and 50 µL of BSTFA.

-

Heat at 70 °C for 30 minutes.

-

-

Sample Preparation:

-

Dissolve the (derivatized) sample in a suitable solvent like ethyl acetate.

-

-

GC-MS Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the (derivatized) this compound based on its retention time and mass spectrum.

-

Quantification can be performed using a calibration curve prepared with derivatized standards.

-

Quantitative Data Summary (GC-MS)

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (2 min) -> 280 °C (10 °C/min, hold 10 min) |

| Ionization | EI (70 eV) |

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for the structural confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecule.

-

Expected NMR Data (Illustrative)

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H NMR | Aromatic protons (7-8 ppm), Benzyl CH₂ (4-5 ppm), CH-OH (5-6 ppm), OH (variable) |

| ¹³C NMR | Carbonyl (165-175 ppm), Aromatic carbons (120-150 ppm), C-OH (~90 ppm), Benzyl CH₂ (~45 ppm) |

Logical Relationship for Structural Elucidation

References

Application Notes and Protocols: Purification of 2-Benzyl-3-hydroxy-3H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-benzyl-3-hydroxy-3H-isoindol-1-one, a key intermediate in the synthesis of various biologically active compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, supported by experimental data and procedural workflows.

Overview of Purification Strategies

The primary methods for purifying this compound from crude reaction mixtures involve column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. Column chromatography is highly effective for separating the target compound from byproducts with different polarities. Recrystallization is a suitable technique for removing minor impurities and obtaining a highly crystalline final product.

Data Presentation: Comparison of Purification Techniques

Quantitative data from literature on the purification of analogous 3-hydroxyisoindolin-1-one derivatives are summarized below. While specific data for this compound is not extensively reported, the data for structurally similar compounds provide a strong indication of expected outcomes.

| Compound | Purification Method | Eluent/Solvent System | Yield (%) | Purity/Notes | Reference |

| 2-(3,5-Dimethylphenyl)-3-ethyl-3-hydroxyisoindolin-1-one | Column Chromatography | Not specified | 61 | White solid | The Royal Society of Chemistry[1] |

| 2-(t-Butyl)-3-hydroxy-3-(methoxymethyl)isoindolin-1-one | Column Chromatography | Not specified | 38 | White solid | The Royal Society of Chemistry[1] |

| 3-Ethyl-2-(4-fluorophenyl)-3-hydroxyisoindolin-1-one | Column Chromatography | Not specified | 43 | White solid | The Royal Society of Chemistry[1] |

| General 3-hydroxyisoindolin-1-ones | Column Chromatography | n-hexane/EtOAc (2:1) | - | General procedure | The Royal Society of Chemistry[2] |

| General 3-hydroxyisoindolin-1-ones | Column Chromatography | n-hexane/ethyl acetate | - | Gradient system | RSC Advances[3] |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

-

Elution: Begin elution with a solvent system of n-hexane:ethyl acetate. A starting ratio of 4:1 (n-hexane:ethyl acetate) is recommended.

-

Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 2:1) to facilitate the elution of the product.

-

Fraction Collection: Collect fractions in test tubes.

-

TLC Analysis: Monitor the fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1) and visualize the spots under UV light (254 nm).

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

-

Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined experimentally.

Materials:

-

Purified this compound (from column chromatography or crude)

-

Recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture such as ethyl acetate/hexane)

-

Standard laboratory glassware (Erlenmeyer flask, reflux condenser)

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Solvent Selection: In a test tube, dissolve a small amount of the compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

Experimental Workflow: Column Chromatography

References

Application Notes and Protocols for 2-benzyl-3-hydroxy-3H-isoindol-1-one in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-benzyl-3-hydroxy-3H-isoindol-1-one belongs to the isoindolinone class of heterocyclic compounds. This structural motif is present in a variety of biologically active molecules and natural products.[1] Isoindolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] These compounds have been investigated for their potential as therapeutic agents in various diseases, including cancer and neurodegenerative disorders.[4][5]

This document provides detailed application notes and protocols for the in vitro evaluation of this compound, leveraging established methodologies for the broader isoindolinone class. The provided protocols will focus on assessing the cytotoxic and potential anticancer effects of the compound, as this is a prominently studied activity for this class of molecules.[4][6]

Physicochemical Properties and Handling

| Property | Value | Reference |

| IUPAC Name | 2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | PhytoBank |

| Molecular Formula | C15H13NO2 | PhytoBank |

| Molecular Weight | 239.27 g/mol | PhytoBank |

| Appearance | White solid (typical for related compounds) | N/A |

| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low. | General knowledge |

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C. Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).

In Vitro Applications and Experimental Protocols

The primary application for a novel isoindolinone derivative like this compound is the evaluation of its biological activity. Based on the literature for this class of compounds, promising areas of investigation include:

-

Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.[4][6]

-

Enzyme Inhibition: Evaluating the inhibitory potential against enzymes such as carbonic anhydrases or cholinesterases.[1][2]

-

Antioxidant Activity: Determining the radical scavenging and antioxidant potential.[1]

-

Antimicrobial Activity: Screening against various bacterial and fungal strains.[1]

Below are detailed protocols for two key in vitro assays: a cytotoxicity assay to evaluate anticancer potential and a carbonic anhydrase inhibition assay.

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma, or HepG2 human hepatocarcinoma).[6]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Human cancer cell line (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Experimental Workflow:

Figure 1: Workflow for the MTT-based cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-